molecular formula C7H5ClN2O3 B092726 4-Chloro-3-nitrobenzamide CAS No. 16588-06-0

4-Chloro-3-nitrobenzamide

Cat. No. B092726
CAS RN: 16588-06-0
M. Wt: 200.58 g/mol
InChI Key: CGXRJCDXGJRBHV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzamide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs have been studied extensively. These compounds are of interest due to their potential applications in drug discovery and material science. For instance, derivatives of chloro-nitrobenzamide, such as 4-chloro-2-nitrobenzenesulfonamide, have been synthesized and characterized, indicating the relevance of chloro-nitrobenzamide structures in the field of coordination chemistry and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available building blocks. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic scaffolds, demonstrating the versatility of chloro-nitro compounds in heterocyclic oriented synthesis (HOS) . Similarly, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved NMR, MS, and IR techniques for characterization, indicating the complexity and the need for careful analysis in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of chloro-nitrobenzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide were characterized by X-ray diffraction, revealing their coordination geometry and crystal packing . The molecular structure, including the hyperpolarizability, HOMO and LUMO analysis, and MEP of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, was also determined using DFT methods, which are crucial for understanding the electronic properties of these compounds .

Chemical Reactions Analysis

Chloro-nitrobenzamide derivatives undergo various chemical reactions, which are essential for their functionalization and application. For example, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide, showcasing the reactivity of the nitrobenzamide moiety . The enzymatic oxidation of 4-chloroaniline to 4-chloronitrosobenzene by chloroperoxidase is another example of the chemical reactivity of chloro-nitro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-nitrobenzamide derivatives are influenced by their molecular structure. The crystal structure, spectroscopic properties, and thermal behavior of these compounds have been studied to understand their stability and reactivity. For instance, the thermogravimetric and theoretical characterization of Ni(II) and Zn(II) complexes with 4-chloro-2-nitrobenzenesulfonamide provided insights into their thermal stability . The co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide exhibited a higher melting point than the pure components, indicating enhanced thermal stability .

Scientific Research Applications

  • Crystallography

    • Application : The crystal structure of 4-Chloro-3-nitrobenzamide has been studied .
    • Method of Application : Crystallography involves the study of crystal structures through X-ray diffraction techniques .
    • Results : In the crystal of the title compound, C7H5ClN2O3, the molecules are linked by N—H…O and C—H…O hydrogen bonds. The π–π contact between the benzene rings, [centroid–centroid distance = 3.803 (3) Å] may further stabilize the structure .
  • Synthesis of Dichlorobenzamide Derivatives

    • Field : Organic Chemistry .
    • Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of dichlorobenzamide derivatives .
    • Method of Application : The synthesis involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
    • Results : A series of dichlorobenzamide derivatives were synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction .
  • N-(3-chlorophenethyl)-4-nitrobenzamide Synthesis

    • Field : Organic Chemistry .
    • Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide .
    • Method of Application : The synthesis involves the formation of (4-nitrobenzylidyne)oxonium cation, which exhibits resonance stability and displays the highest intensity under ESI-MS conditions .
    • Results : The synthesis results in a resonance-stabilized radical cation C7H4O2+• with m/z 120 .
  • Synthesis of Bio-functional Hybrid Molecules

    • Field : Organic Chemistry .
    • Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a bio-functional hybrid molecule .
    • Method of Application : The synthesis involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride .
    • Results : The newly obtained bio-functional hybrid molecule was fully characterized via 1H, 13C NMR, UV, and mass spectral data .
  • Synthesis of Arylamine Compounds

    • Field : Organic Chemistry .
    • Application : 4-Chloro-3-nitrobenzamide is used in the synthesis of arylamine compounds .
    • Method of Application : The synthesis involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .
    • Results : A series of dichlorobenzamide derivatives were synthesized and characterized by spectroscopic methods and single crystal X-ray diffraction .

Safety And Hazards

4-Chloro-3-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXRJCDXGJRBHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0066086
Record name Benzamide, 4-chloro-3-nitro-
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Molecular Weight

200.58 g/mol
Source PubChem
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Product Name

4-Chloro-3-nitrobenzamide

CAS RN

16588-06-0
Record name 4-Chloro-3-nitrobenzamide
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Record name 4-Chloro-3-nitrobenzamide
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Record name 4-Chloro-3-nitrobenzamide
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Record name Benzamide, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzamide
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Record name 4-Chloro-3-nitrobenzamide
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Synthesis routes and methods

Procedure details

100 g (0.5 mol) of 4-chloro-3-nitrobenzoic acid, 36 g (0.6 mol) of urea and 0.5 g of phosphorous acid are heated in 250 ml of 1,2-dichlorobenzene with stirring at from 165° to 178° C. for 8 h. After cooling to 25° C. the solid is filtered off with suction and washed with 50 ml of 1,2-dichlorobenzene. The filter cake is introduced into 250 ml of water, and the mixture is adjusted to a pH of 12 using aqueous sodium hydroxide solution and subjected to steam distillation. Subsequently the solid is filtered off with suction and dried at 100° C. 89.7 g of 4-chloro-3-nitrobenzamide are obtained having a melting point of from 146° to 149° C. This corresponds to a yield of 90.2% of theory. By acidification of the aqueous mother liquor to pH 2, 4.9 g of 4-chloro-3-nitrobenzoic acid (4.9% of theory) are obtained, which can be employed again in a subsequent batch.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
V Petrow - JO URNALOFPH ARM ACY - lib3.dss.go.th
… This was condensed with the appropriate amine R'R" NH to yield the 4-chloro3-nitrobenzamide (III; R= N02), which was in turn reduced to the corresponding aniline (III; R= NH2). The …
Number of citations: 0 lib3.dss.go.th
BN Liu, SG Tang, HY Li, C Guo - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the crystal of the title compound, C7H5ClN2O3, the molecules are linked by N—H⋯ O and C—H⋯ O hydrogen bonds. The π–π contact between the benzene rings,[centroid–centroid …
Number of citations: 6 scripts.iucr.org
J Miller - Journal of the American Chemical Society, 1954 - ACS Publications
XX pounds actually investigated were:(i) o-chloro-nitrobenzene,(ii) sodium 4-chloro-3-nitrobenzoate,(iii) 4-chloro-3-nitrobenzamide,(iv) methyl 4-chloro-3-nitrobenzoate,(v) 4-chloro-3-…
Number of citations: 13 pubs.acs.org
E Mosialou, R Morgenstern - Chemico-biological interactions, 1990 - Elsevier
… The inhibitory strength of Cibacron blue was also evaluated using 4chloro-3-nitrobenzamide as the second substrate. This compound is a less reactive analogue of CDNB, where the …
Number of citations: 33 www.sciencedirect.com
BN Liu, SG Tang, HY Li, C Guo - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
… For the preparation of the title compound, 4-chloro-3-nitrobenzamide (33.9 g, 0.17 mol) was suspended in phosphorus oxychloride (150 ml). The temperature was controlled at 333 K for …
Number of citations: 1 scripts.iucr.org
Y Wang, K Fan, C Li, C Ge - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… 4-Chloro-3-nitrobenzamide (4.0 g, 0.02 mol) was heated in 4-fluorobenzenamine (10 ml) for 18 h at 403 K. On completion of the reaction (TLC control) was added ethanol (50 ml), at …
Number of citations: 7 scripts.iucr.org
D Klymovych, V Trush, N Kariaka… - Available at SSRN … - papers.ssrn.com
… 4-chloro-3-nitrobenzamide a (24 g, 120 mmol) was mixed with dispersed PCl5 (26.5 g, 130 mmol) in CH2Cl2 (20 ml) in a round bottom flask. The flask, equipped with a reflux and a …
Number of citations: 0 papers.ssrn.com
JH Keen, WH Habig, WB Jakoby - Journal of Biological Chemistry, 1976 - Elsevier
… from boiling water and ethanol, respectively; 4-chloro-3-nitrobenzamide … -nitrobenzenesulfonate 4-Chloro-3-nitroacetophenone 4-Chloro-3-nitrobenzamide 1-Chloro-2,4-dinitrobenzene …
Number of citations: 850 www.sciencedirect.com
R Morgenstern, G Lundqvist, V Hancock… - Journal of Biological …, 1988 - ASBMB
… 4-Chloro3-nitrobenzamide* (mp 152-153 "C) and 4-chloro-3-nitrobenzanilide* (mp 133-135 "C) were from Alfred Bader Library of Rare Chemicals, Division of Aldrich. 4-Chloro-3-…
Number of citations: 83 www.jbc.org
C Andersson, F Piemonte, E Mosialou… - … et Biophysica Acta (BBA …, 1995 - Elsevier
… comparatively non-reactive substrates (4chloro-3-nitrobenzamide, 2,5-dichloronitrobenzene … -3-nitroacetophenone and 4chloro-3-nitrobenzamide as second substrates are increased …
Number of citations: 29 www.sciencedirect.com

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